![molecular formula C19H24N4O3 B2641184 (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone CAS No. 2034301-23-8](/img/structure/B2641184.png)
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone
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Description
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Metabolism and Disposition Studies
- The compound BMS-690514, related to the queried chemical structure, has been studied for its metabolism and disposition in humans. It is an oral selective inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, developed for treating non–small-cell lung cancer and metastatic breast cancer. The study detailed the extensive metabolism of BMS-690514, revealing multiple oxidation reactions and direct glucuronidation, with the majority of circulating radioactivity arising from metabolites rather than the parent drug (Christopher et al., 2010).
Pharmacological Evaluation
- Another study on L-735,524, a compound structurally similar to the query, as a potent and specific inhibitor of the human immunodeficiency virus type 1 protease. The study analyzed its metabolites in human urine after administration, revealing multiple metabolic pathways, including glucuronidation at the pyridine nitrogen, pyridine N-oxidation, and para-hydroxylation of the phenylmethyl group (Balani et al., 1995).
Diagnostic and Therapeutic Applications
- The compound 18F-MPPF, chemically related to the query, has been utilized in 18F-MPPF PET scans for the presurgical evaluation of patients with drug-resistant temporal lobe epilepsy. The study described a voxel-based method for analyzing asymmetries in 18F-MPPF PET images, significantly enhancing the sensitivity and specificity of localizing the epileptogenic zone in patients (Didelot et al., 2010).
properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-12-13-26-18-14-16(5-7-21-18)19(24)23-10-8-22(9-11-23)15-17-4-2-3-6-20-17/h2-7,14H,8-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKDVFMJWLUWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone |
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